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Compound of Interest

Compound Name:
3-Chloro-6-methoxy-2-

methylbenzaldehyde

CAS No.: 82128-14-1

Cat. No.: B3156170 Get Quote

Executive Summary & Retrosynthetic Logic
The target molecule, 3-Chloro-6-methoxy-2-methylbenzaldehyde, presents a challenge in

regioselectivity due to the 1,2,3,6-substitution pattern on the benzene ring. Direct formylation of

a pre-chlorinated precursor (e.g., 4-chloro-3-methylanisole) often yields the undesired isomer

due to competing directing effects.

To ensure high regiochemical fidelity, this protocol employs a "Direct-then-Functionalize"

approach:

Ortho-Formylation: Establishes the aldehyde adjacent to a phenol group using magnesium-

mediated selectivity (avoiding the low yields of Reimer-Tiemann).

O-Methylation: Locks the phenol as a methoxy group, which then acts as the primary

directing group for the final step.

Electrophilic Chlorination: Exploits the strong para-directing effect of the methoxy group to

install the chlorine atom precisely at the C3 position (relative to the aldehyde C1, Me C2,

OMe C6).

Retrosynthetic Pathway
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Figure 1: Retrosynthetic disconnection showing the construction of the sterically crowded

aromatic core.

Experimental Protocols
Step 1: Magnesium-Mediated Ortho-Formylation of m-
Cresol
Objective: Synthesize 2-hydroxy-6-methylbenzaldehyde with high regioselectivity over the para

isomer.

Principle: The use of Magnesium chloride and Triethylamine generates a magnesium

phenoxide intermediate. Coordination of formaldehyde (from paraformaldehyde) to the

magnesium center directs the formylation exclusively to the ortho position. In m-cresol, the C6

position is sterically favored over the C2 position (sandwiched between methyl and hydroxyl).

Materials:

m-Cresol (3-Methylphenol): 10.8 g (100 mmol)

Anhydrous Magnesium Chloride (

): 14.3 g (150 mmol)

Triethylamine (

): 37.5 g (370 mmol)

Paraformaldehyde: 20.0 g (660 mmol equivalent)

Acetonitrile (ACN): 400 mL (Dry)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3156170?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3156170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and nitrogen inlet.

Activation: Add

and anhydrous ACN. Add m-cresol and

dropwise. The mixture will become slightly turbid as the Mg-phenoxide forms. Stir at 25°C for
30 minutes.

Addition: Add paraformaldehyde in one portion.

Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 9:1). The starting material spot (

) should disappear, and a new fluorescent spot (

) should appear.

Quench: Cool to room temperature. Pour the mixture into 500 mL of cold 5% HCl solution to

hydrolyze the magnesium complex. Stir vigorously for 30 minutes.

Extraction: Extract with Diethyl Ether (

mL). Wash combined organics with Brine (

mL).

Purification: Dry over

and concentrate. Purify via steam distillation (the ortho-isomer is volatile) or flash
chromatography (Silica, 0-5% EtOAc in Hexane).

Yield Target: 65–75%

Product: Yellow oil or low-melting solid.

Step 2: O-Methylation
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Objective: Convert the phenol to a methoxy group to activate the para position for the

subsequent chlorination.

Materials:

2-Hydroxy-6-methylbenzaldehyde (Step 1 Product): 13.6 g (100 mmol)

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): 15.1 g (120 mmol)

Potassium Carbonate (

): 27.6 g (200 mmol)

Acetone: 200 mL

Protocol:

Setup: Dissolve the aldehyde in acetone in a 500 mL round-bottom flask. Add anhydrous

.[1]

Addition: Add DMS or MeI dropwise via syringe. Caution: Methylating agents are toxic.[2]

Use a fume hood.

Reaction: Heat to reflux (56°C) for 3 hours. Monitor by TLC; the shift in

will be minimal, but the spot will lose its ability to stain with

(loss of phenol).

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash

with 1M NaOH (to remove unreacted phenol) and Brine.

Isolation: Dry and concentrate. The product, 2-methoxy-6-methylbenzaldehyde, is usually

pure enough for the next step.

Yield Target: 90–95%

Step 3: Regioselective Chlorination
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Objective: Install the chlorine atom at C3. Mechanistic Insight: The substrate has two directing

groups: OMe (Strong Activator, o,p-director) and Me (Weak Activator, o,p-director).

Site 3 (Target):Para to OMe, Ortho to Me.

Site 5:Ortho to OMe, Para to Me.

Selectivity: Electrophilic attack is dominated by the strongest activator (OMe). Para attack is

sterically and electronically favored over ortho attack. Thus, C3 is the major reaction site.

Materials:

2-Methoxy-6-methylbenzaldehyde: 15.0 g (100 mmol)

Sulfuryl Chloride (

): 14.8 g (110 mmol)

Dichloromethane (DCM): 150 mL

Catalytic Aluminum Chloride (

): 50 mg (Optional, if reaction is sluggish)

Protocol:

Setup: Dissolve the substrate in dry DCM in a 250 mL flask. Cool to 0°C in an ice bath.

Addition: Add

dropwise over 20 minutes. The evolution of

and

gas will occur (vent to a scrubber).

Reaction: Allow to warm to room temperature and stir for 2 hours.

Note: If using NCS (N-Chlorosuccinimide) instead, reflux in Acetonitrile is required.
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is preferred for cleaner regioselectivity at low temps.

Quench: Pour carefully into ice water.

Workup: Separate layers. Wash organic layer with saturated

(to remove acid) and water.

Purification: Recrystallize from Hexane/EtOAc or perform column chromatography (Silica,

5% EtOAc/Hexane).

Yield Target: 70–80%

Product:3-Chloro-6-methoxy-2-methylbenzaldehyde (White to pale yellow crystals).

Analytical Data Summary
Parameter Specification Method

Appearance Pale yellow crystalline solid Visual

Purity > 98.0% HPLC (C18, ACN:H2O)

MS (ESI) [M+H]+ = 185.03 LC-MS

1H NMR (CDCl3)

10.51 (s, 1H, CHO), 7.35 (d,

J=8.8Hz, 1H, Ar-H4), 6.78 (d,

J=8.8Hz, 1H, Ar-H5), 3.89 (s,

3H, OMe), 2.62 (s, 3H, Me)

400 MHz NMR

Regiochemistry Confirmed 3-Cl isomer
NOE (Interaction between

OMe and H5; Me and H4)

Note on NMR: The coupling constant of ~8.8 Hz is characteristic of ortho-coupled aromatic

protons (H4 and H5), confirming the 1,2,3,4-substitution pattern where H4 and H5 are adjacent.

Process Visualization
The following diagram illustrates the chemical flow and decision nodes for the synthesis.
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Start: m-Cresol

Step 1: Ortho-Formylation
(MgCl2, (CH2O)n, Et3N)

Selectivity: >10:1 Ortho:Para

Intermediate: 2-Hydroxy-6-methylbenzaldehyde

Steam Distillation

Step 2: O-Methylation
(MeI or DMS, K2CO3)

Intermediate: 2-Methoxy-6-methylbenzaldehyde

Step 3: Chlorination
(SO2Cl2, DCM, 0°C)
Directed Para to OMe

Final: 3-Chloro-6-methoxy-2-methylbenzaldehyde

Recrystallization
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Figure 2: Step-by-step reaction workflow with critical purification checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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